molecular formula C19H22O B3025008 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone CAS No. 898792-83-1

3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B3025008
CAS No.: 898792-83-1
M. Wt: 266.4 g/mol
InChI Key: RTMZFDYNCQNHLE-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . This compound is used in various chemical reactions and is available for research purposes .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone consists of a propiophenone backbone with dimethyl groups attached to the phenyl rings . The exact structure is not provided in the searched resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone are not fully detailed in the searched resources. It is known that it has a molecular weight of 266.38 .

Scientific Research Applications

Facile Synthesis of Thiophene Derivatives

One study explored the synthesis of thiophene derivatives using a precursor similar to 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone. This precursor can be easily alkylated and lose SO2 upon heating, serving as a useful synthetic equivalent for other compounds (Chou & Tsai, 1991).

Reactions with Phenols and Halogenaromaten

Another research focused on the reactions of a dimethylamino compound, similar in structure to this compound, with phenols and aryl halides. This study provided insights into the chemical behavior and potential applications in synthesizing various compounds (Chandrasekhar, Heimgartner, & Schmid, 1977).

Electrosynthesis in Dimethylformamide

A study demonstrated the electrosynthesis of 3,4-diphenylhexane-3,4-diol by reducing a propiophenone derivative, which is structurally related to this compound, in dimethylformamide. This highlights the potential for electrochemical applications in synthesizing specific organic compounds (Lyalin, Kashparov, & Petrosyan, 2006).

Synthesis and Characterization of Disperse Dyes

Research on the synthesis and characterization of disperse dyes based on enaminones includes compounds derived from reactions involving methyl ketones and dimethyl formamide dimethyl acetal, which are structurally related to this compound. This study underlines the application in dye chemistry (Elapasery, Yassin, el-azim, & Abdellatif, 2020).

Solid-State Structures of Dimethyl Bithiophenedicarboxylates

A study on the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, which are chemically related to this compound, provided valuable information on the conformation and structural properties of these compounds, useful in material science (Pomerantz, Amarasekara, & Dias, 2002).

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-18(12-15(13)3)19(20)11-10-17-7-5-6-14(2)16(17)4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMZFDYNCQNHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644635
Record name 3-(2,3-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-83-1
Record name 3-(2,3-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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